Cis-Configuration and Scaffold Geometry
The compound's defined (2S,5S) stereochemistry dictates a cis-relationship between the 2-carboxylate and 5-methyl groups, resulting in a specific pyrrolidine ring conformation [1]. This geometry is critical for its utility as a scaffold in indolizidine and pyrrolizidine alkaloid synthesis [2]. In contrast, the trans-(2S,5R) isomer (CAS 154838-72-9) places these substituents on opposite faces of the ring, leading to a different conformational ensemble and distinct synthetic outcomes [1].
| Evidence Dimension | Pyrrolidine Ring Conformation (Cis vs. Trans) |
|---|---|
| Target Compound Data | Cis-(2S,5S) configuration [1] |
| Comparator Or Baseline | Trans-(2S,5R) isomer [1] |
| Quantified Difference | N/A (Binary stereochemical difference) |
| Conditions | Molecular structure defined by Cahn-Ingold-Prelog rules |
Why This Matters
The cis-configuration is essential for constructing specific polycyclic alkaloid frameworks, making it irreplaceable for certain synthetic routes.
- [1] PubChem. (2025). (2S,5R)-Methyl 5-methylpyrrolidine-2-carboxylate. CID:45089998. View Source
- [2] Mota, A. J., et al. (2003). New Diastereoselective Route to 2-Substituted cis-(2S,5S)- and trans-(2S,5R)-5-Alkylpyrrolidines as Indolizidine and Pyrrolizidine Scaffolds. European Journal of Organic Chemistry, 2003(21), 4187-4198. View Source
